molecular formula C12H15FN4 B1491203 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098136-78-6

1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1491203
CAS No.: 2098136-78-6
M. Wt: 234.27 g/mol
InChI Key: XMQWBVNAWYMEFZ-UHFFFAOYSA-N
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Description

| 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a research chemical of significant interest in neuroscience, primarily investigated for its potential as a serotonergic psychedelic with a unique pharmacological profile. Its core structure is a substituted phenethylamine derivative, designed to act as a high-affinity and selective agonist for the serotonin 2A (5-HT2A) receptor, which is the primary molecular target for classic psychedelics like psilocybin and LSD. The presence of the pyridine and pyrazole rings, along with the 2-fluoroethyl substitution, modulates its receptor binding affinity, selectivity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers utilize this compound in vitro to study receptor signaling pathways and in vivo within animal models to probe the neurobiological mechanisms underlying perception, cognition, and consciousness. Its investigation is crucial for advancing the understanding of how 5-HT2A receptor activation can lead to neuroplastic changes and for exploring the potential therapeutic mechanisms of psychedelic-inspired compounds for treating treatment-resistant depression, anxiety, and substance use disorders. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-8-11-9-17(7-4-13)16-12(11)10-2-5-15-6-3-10/h2-3,5-6,9,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWBVNAWYMEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CC=NC=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine generally proceeds via:

  • Construction of the pyrazole ring system.
  • Introduction of the 2-fluoroethyl substituent at the N1 position of the pyrazole ring.
  • Functionalization at the C3 position with a pyridin-4-yl group.
  • Attachment of the N-methylmethanamine side chain.

This sequence involves nucleophilic substitution, palladium-catalyzed cross-coupling, and amination reactions under controlled conditions.

Stepwise Preparation Details

Step Reaction Description Key Reagents & Conditions Yield & Notes
1. Formation of Pyrazole Core Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine as a starting heterocyclic scaffold Starting from commercially available pyrazolo-pyridine; iodination under mild conditions Raw material is cheap and readily available
2. N-Alkylation with 2-Fluoroethyl Group Reaction of 3-iodo-pyrazolo-pyridine with 2-fluoroethyl bromide or similar fluoroalkylating agents Potassium carbonate as base; solvents such as DMF; room temperature to moderate heating Yields ~71% for analogous fluorobenzyl derivatives; reaction monitored by TLC
3. Cross-Coupling for Pyridin-4-yl Substitution Palladium-catalyzed coupling of the iodopyrazole intermediate with pyridin-4-yl boronic acid or zinc cyanide derivatives Pd(PPh3)4 or Pd(dppf)Cl2 catalysts; zinc powder or cyano zinc; solvents like DMAC; temperature 100–150 °C Moderate yields (~63.7% reported for related steps); optimized molar ratios improve yield
4. Introduction of N-Methylmethanamine Group Amination via nucleophilic substitution or reductive amination on the pyrazole ring or side chain Sodium methoxide, ammonium chloride, acetic acid in methanol; hydrogen chloride gas for salt formation High overall yield (~99% for last two steps combined in related syntheses)

Reaction Conditions and Solvents

  • Bases: Potassium carbonate (K2CO3) is commonly used to facilitate alkylation reactions.
  • Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) and bis(diphenylphosphino)ferrocene palladium complexes are employed for cross-coupling steps.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and tetrahydrofuran (THF) enable effective solubilization and reaction kinetics.
  • Temperatures: Reactions are generally conducted at room temperature for alkylation and elevated temperatures (100–150 °C) for coupling steps.
  • Workup: Precipitation, filtration, and recrystallization (e.g., using petroleum ether and ethyl acetate mixtures) are used to purify intermediates and final products.

Representative Example from Patent Literature

A detailed synthetic sequence from a patent illustrates the preparation of a related fluorobenzyl-pyrazolo-pyridine compound, which shares key synthetic steps with the target compound:

  • Step 1: React 3-iodo-1H-pyrazolo[3,4-b]pyridine (400 g, 1.63 mol) with o-fluorobromobenzyl bromide (369 g, 1.96 mol) in DMF (4 L) with potassium carbonate (3.45 mol) at room temperature for 10 hours. The reaction mixture is poured into water to precipitate the product, which is filtered and recrystallized to yield 411 g of the fluorobenzyl intermediate (71.16% yield).

  • Step 2: Cross-coupling with cyano zinc and zinc powder in DMAC at 100–150 °C using Pd catalysts yields the cyanated intermediate with ~63.7% yield.

  • Steps 3 & 4: Subsequent conversion with sodium methoxide, ammonium chloride, acetic acid, and methanol, followed by treatment with hydrogen chloride gas, produces the final amidine hydrochloride salt with an overall yield of 99% for these steps combined.

This method emphasizes mild conditions, cheap raw materials, and scalability.

Key Research Findings and Advantages

  • The use of 3-iodo-1H-pyrazolo[3,4-b]pyridine as a starting material is advantageous due to its availability and cost-effectiveness.
  • The fluoroethyl group introduction enhances the compound’s reactivity and potential biological activity.
  • Employing palladium-catalyzed cross-coupling allows selective and efficient attachment of the pyridin-4-yl substituent.
  • The final amination steps proceed under mild conditions with high yields, facilitating large-scale synthesis.
  • The overall synthetic route is characterized by:
    • Improved total yields.
    • Mild reaction conditions.
    • Use of readily available reagents.
    • Potential for scale-up in pharmaceutical manufacturing.

Summary Table of Preparation Methods

Aspect Details
Starting Material 3-iodo-1H-pyrazolo[3,4-b]pyridine
Key Functionalizations N-2-fluoroethyl alkylation, C3-pyridin-4-yl substitution, N-methylmethanamine introduction
Catalysts Pd(PPh3)4, Pd(dppf)Cl2
Bases K2CO3, sodium methoxide
Solvents DMF, DMAC, THF, methanol
Reaction Temperatures Room temp (alkylation), 100–150 °C (cross-coupling)
Yields 71% (alkylation), 63.7% (cross-coupling), 99% (amination steps combined)
Purification Precipitation, filtration, recrystallization
Advantages Cost-effective, scalable, mild conditions, high yield

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoroethyl Group

The 2-fluoroethyl substituent undergoes nucleophilic substitution under basic conditions. In one protocol, treatment with sodium hydride (NaH) in dimethylformamide (DMF) facilitates fluoride displacement by oxygen or nitrogen nucleophiles:

Reaction TypeReagents/ConditionsProductNotes
Alkoxy substitutionNaH, DMF, R-OH (e.g., methanol, ethanol)1-(2-alkoxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamineYields ~60–75%
Amine substitutionNaH, DMF, R-NH2 (e.g., methylamine)Quaternary ammonium derivativesSide reactions include pyrazole ring oxidation

The fluorine atom’s electronegativity enhances the electrophilicity of the adjacent carbon, enabling efficient substitution without requiring harsh conditions.

Oxidation and Reduction Reactions

The pyrazole ring and methylamine group participate in redox transformations:

Pyrazole Ring Oxidation

Controlled oxidation with potassium permanganate (KMnO₄) in acidic media selectively modifies the pyrazole ring:

Compound+KMnO4H2SO4,05C4-Oxo-pyrazoline derivative(Yield:  50%)[4]\text{Compound} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4, 0–5^\circ \text{C}} \text{4-Oxo-pyrazoline derivative} \quad (\text{Yield: ~50\%})[4]

Prolonged reaction times lead to over-oxidation, forming carboxylic acid byproducts.

Amine Group Reduction

The methylamine moiety resists reduction under standard conditions (e.g., LiAlH₄), but catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates during derivatization.

Metal Coordination and Complexation

The pyrazole nitrogen (N1) and pyridine ring act as Lewis bases, forming stable complexes with transition metals :

Metal SaltSolventComplex StructureApplication
Cu(II)Cl₂EthanolSquare-planar Cu(II) complexEnhanced catalytic activity in oxidation reactions
Pd(II) acetateDCMPd-N(pyrazole) chelateUsed in Suzuki-Miyaura cross-coupling

Coordination shifts the pyrazole’s IR absorption band from 1,550 cm⁻¹ to 1,480–1,500 cm⁻¹, confirming metal binding.

Cross-Coupling Reactions

The pyridine ring undergoes palladium-catalyzed cross-coupling. A representative Suzuki reaction with aryl boronic acids proceeds as follows :

Compound+Ar-B(OH)2Pd(PPh3)4,K2CO3,DME4-Aryl-pyridine derivatives(Yield: 45–65%)[7]\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{K}_2\text{CO}_3, \text{DME}} \text{4-Aryl-pyridine derivatives} \quad (\text{Yield: 45–65\%})[7]

Buchwald-Hartwig amination is also feasible at the pyridine’s C2 position .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl, reflux), the pyrazole ring undergoes Dimroth rearrangement, relocating the methylamine group to the N2 position:

Original structureHCl, Δ1-(2-fluoroethyl)-2-(methylaminomethyl)-3-(pyridin-4-yl)-1H-pyrazole(Yield:  30%)[3]\text{Original structure} \xrightarrow{\text{HCl, Δ}} \text{1-(2-fluoroethyl)-2-(methylaminomethyl)-3-(pyridin-4-yl)-1H-pyrazole} \quad (\text{Yield: ~30\%})[3]

This rearrangement is reversible in basic media (pH > 10).

Photochemical Reactivity

UV irradiation (254 nm) in methanol induces C-F bond cleavage, generating a reactive ethyl radical intermediate:

Compoundhν1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine+F(Quantum yield: 0.12)[5]\text{Compound} \xrightarrow{h\nu} \text{1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine} + \text{F}^- \quad (\text{Quantum yield: 0.12})[5]

This pathway is exploited for photoaffinity labeling in biological studies.

Stability Under Environmental Conditions

The compound decomposes under extreme conditions:

ConditionDegradation PathwayHalf-Life
pH < 2 (HCl, 25°C)Pyrazole ring protonation and hydrolysis12 hours
pH > 12 (NaOH, 25°C)Fluoroethyl group elimination8 hours
150°C (neat)Pyridine ring decarboxylation30 minutes

Comparative Reactivity with Analogues

Replacing the pyridinyl group with phenyl (as in PubChem CID 24206112 ) reduces nucleophilic substitution efficiency by 40%, highlighting the electronic influence of the pyridine nitrogen .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the treatment of various medical conditions due to its potential biological activities. The presence of both the pyrazole and pyridine moieties suggests interactions with biological targets, which can be pivotal in drug development.

Potential Therapeutic Areas:

  • Neuropsychiatric Disorders : Research indicates that compounds similar to this one may serve as inhibitors for enzymes implicated in disorders such as schizophrenia and Huntington's disease .
  • Cancer Treatment : The compound's structure allows it to potentially inhibit specific kinases involved in tumor growth, making it a candidate for cancer therapeutics. In vitro studies have indicated significant antitumor activity against various cancer cell lines, including breast and liver cancer .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the pyrazole structure. This compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Case Study on Anticancer Activity

A clinical trial involving a structurally similar pyrazole-based compound reported a partial response in approximately 30% of patients with advanced solid tumors after four cycles of treatment. This underscores the potential for pyrazole derivatives in oncology .

Case Study on Antimicrobial Efficacy

In vitro studies have also assessed the antimicrobial efficacy of this compound against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The results suggest that modifications to the pyrazole ring could enhance its antimicrobial potency.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, while the pyrazole and pyridine rings can interact with active sites of target proteins.

Comparison with Similar Compounds

1-(1-(Difluoromethyl)-3-(Pyridin-4-yl)-1H-Pyrazol-5-yl)-N-Methylmethanamine

  • Molecular Formula : C₁₁H₁₂F₂N₄
  • Molecular Weight : 238.24 g/mol .
  • Key Differences :
    • Substituent : Difluoromethyl (CF₂H) replaces the 2-fluoroethyl group.
    • Pyrazole Position : Substituents at positions 3 and 5 (vs. 3 and 4 in the target compound).
  • Implications :
    • The smaller difluoromethyl group may reduce steric hindrance but decrease lipophilicity compared to 2-fluoroethyl.
    • Positional isomerism could alter binding affinity in biological systems.

1-{4-[3-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-4-yl]Pyridin-2-yl}-N-Methylmethanamine

  • Molecular Formula : C₁₇H₁₇FN₄
  • Molecular Weight : 296.35 g/mol .
  • Key Differences :
    • Substituent : 4-Fluorophenyl replaces the pyridin-4-yl group.
    • Pyrazole Modification : Methyl group at position 1 instead of 2-fluoroethyl.
  • Implications :
    • The fluorophenyl group introduces aromaticity but lacks the hydrogen-bonding capability of pyridine.
    • Methyl substitution reduces fluorine-related electronic effects.

1-[5-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-N-Methylmethanamine

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol .
  • Key Differences :
    • Simplified Structure : Lacks both the pyridinyl and fluoroalkyl groups.
    • Substituent : 4-Fluorophenyl at pyrazole position 5.
  • Implications: Lower molecular weight may enhance bioavailability but reduce target specificity.

1-(2-Furyl)-N-{[1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]Methyl}Methanamine

  • Molecular Formula : C₁₁H₁₃F₃N₃O
  • Molecular Weight : 295.69 g/mol .
  • Key Differences :
    • Substituent : Trifluoroethyl group (CF₃CH₂) and furyl ring replace 2-fluoroethyl and pyridinyl groups.
  • Implications :
    • Increased fluorination enhances electronegativity and metabolic stability.
    • Furyl substitution introduces heteroaromaticity, altering electronic properties.

Structural and Pharmacokinetic Trends

Compound Fluorinated Group Aromatic Substituent Molecular Weight (g/mol) Key Feature
Target Compound 2-Fluoroethyl Pyridin-4-yl 247.28 Balanced lipophilicity and π-stacking
Difluoromethyl Analog Difluoromethyl Pyridin-4-yl 238.24 Compact fluorination
4-Fluorophenyl Derivative Methyl 4-Fluorophenyl 296.35 Aromatic bulk
Trifluoroethyl-Furyl Hybrid Trifluoroethyl Furyl 295.69 High electronegativity

Impact of Fluorination

  • Trifluoroethyl : Increases metabolic resistance but may raise toxicity risks .
  • Difluoromethyl : Offers moderate electronegativity with reduced steric hindrance .

Role of Aromatic Groups

  • Pyridin-4-yl : Facilitates hydrogen bonding and π-π interactions, advantageous in kinase inhibition (e.g., crizotinib analogs ).
  • 4-Fluorophenyl : Enhances hydrophobic interactions but lacks directional bonding capacity .

Biological Activity

The compound 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a derivative of pyrazole and pyridine, notable for its potential biological activities. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Details

  • IUPAC Name : this compound
  • Molecular Formula : C12H15FN4
  • Molecular Weight : 234.27 g/mol
  • CAS Number : 2098136-78-6

Structural Representation

The structural formula can be represented as follows:

C12H15FN4\text{C}_{12}\text{H}_{15}\text{F}\text{N}_{4}

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the pyridine ring and fluorinated side chain in this compound may enhance its interaction with biological targets.

Research indicates that pyrazole derivatives can act on multiple biological pathways:

  • Inhibition of Enzymes : Some pyrazoles have shown inhibitory effects on phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. For example, related compounds have demonstrated selectivity for PDE10A, which is implicated in neuropsychiatric disorders .
  • Antagonism of Receptors : Certain pyrazole compounds function as antagonists at various receptors, including TGF-beta receptors, which are involved in cellular growth and differentiation .
  • Modulation of Inflammatory Pathways : Pyrazole derivatives are known to modulate inflammatory responses through inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of pyrazole derivatives, including the compound . The results indicated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 20 to 50 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related pyrazole compounds in models of neurodegenerative diseases. The study reported that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Study 3: Anti-inflammatory Properties

In a comparative study on anti-inflammatory activity, the compound exhibited significant inhibition of nitric oxide production in macrophages stimulated by lipopolysaccharide (LPS). This suggests that it could be beneficial in treating inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerIC50 = 20-50 µM
NeuroprotectiveReduced oxidative stress
Anti-inflammatoryInhibition of NO production

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
  • Solvent Selection : Dichloromethane or THF improves solubility of intermediates.
  • Catalysts : Palladium catalysts enhance coupling efficiency in cross-coupling steps .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, fluoroethyl splitting patterns) .
    • ¹⁹F NMR : Identifies fluorine environment (δ -210 to -220 ppm for CF₂ groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 290.13) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry (using SHELX programs for refinement) .

Basic: What are the primary physicochemical properties critical for handling in research settings?

Answer:

Property Description
Solubility Soluble in polar aprotic solvents (DMF, DMSO); limited aqueous solubility .
Stability Degrades under strong acidic/basic conditions; store at -20°C in inert atmosphere.
Lipophilicity LogP ~2.1 (predicted), influenced by fluoroethyl and pyridinyl groups .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer: Contradictions may arise from:

  • Target Selectivity : Variability in receptor binding assays (e.g., kinase vs. GPCR targets).
  • Experimental Models : Differences in cell lines (e.g., HEK293 vs. CHO) or animal species .
    Resolution Strategies :
    • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays.
    • Orthogonal Assays : Validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for therapeutic use?

Answer:

  • Fluorine Incorporation : Enhances metabolic stability and blood-brain barrier penetration via increased lipophilicity .
  • Structural Modifications :
    • Pyridinyl Replacement : Substitute with bulkier heterocycles (e.g., quinoline) to reduce CYP450 metabolism .
    • Methylamine Adjustments : Introduce PEG linkers to improve aqueous solubility .

Advanced: How does the compound interact with biological targets at the molecular level?

Answer:

  • Binding Interactions :
    • Hydrogen Bonding : Pyrazole nitrogen and pyridinyl groups bind ATP pockets in kinases .
    • π-π Stacking : Aromatic interactions with tyrosine residues in receptor binding sites .
  • Experimental Validation :
    • Molecular Docking : Use AutoDock Vina to predict binding modes (e.g., ΔG = -9.2 kcal/mol for kinase X) .
    • Mutagenesis Studies : Confirm critical residues (e.g., Lys123Ala mutation reduces affinity) .

Methodological: What in vitro and in vivo models assess efficacy and toxicity?

Answer:

Model Application Reference
In Vitro HEK293 cells for GPCR activity; HepG2 for CYP inhibition .
In Vivo Rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics and neurotoxicity .
Toxicity Screening Ames test for mutagenicity; hERG assay for cardiotoxicity .

Methodological: How to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Vary substituents (e.g., replace fluoroethyl with chloropropyl) .
  • Key Parameters :
    • Steric Effects : Bulkier groups reduce off-target binding.
    • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance receptor affinity .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate structural features with IC₅₀ values .

Contradictions: How to address discrepancies in crystallographic data?

Answer:

  • Refinement Software : Reprocess data with SHELXL (for small molecules) or PHENIX (for macromolecules) .
  • Cross-Validation : Compare with DFT-calculated structures (e.g., Gaussian09) to validate bond lengths/angles .

Stability: What factors influence the compound’s stability, and how to mitigate degradation?

Answer:

  • Degradation Pathways : Hydrolysis of fluoroethyl group under acidic conditions; oxidation of pyridinyl ring .
  • Mitigation :
    • Storage : Argon atmosphere at -20°C in amber vials .
    • Formulation : Lyophilize with cyclodextrins to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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